(S)-methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate
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Overview
Description
(S)-Methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate: is a quinoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group at the 4-position and a methyl group at the 2-position on the quinoline ring, along with a hydroxyacetate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-2-methylquinoline as the starting material.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under anhydrous conditions, using solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or nickel complexes.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over reaction conditions to maintain product purity and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
(S)-Methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Substitution reactions at the chloro or methyl positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Reduced Quinoline Derivatives: Resulting from reduction reactions.
Substituted Quinoline Derivatives: Resulting from substitution reactions.
Scientific Research Applications
(S)-Methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Evaluated for its anticancer properties, with studies showing promising results in inhibiting cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The hydroxyacetate moiety interacts with enzymes and receptors involved in cellular processes.
Pathways Involved: The compound may interfere with signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Quinoline-3-carboxylic acid
Quinoline-2-carboxylic acid
4-chloro-2-methylquinoline
2-methylquinoline
(S)-methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl (2S)-2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7-10(12(16)13(17)18-2)11(14)8-5-3-4-6-9(8)15-7/h3-6,12,16H,1-2H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHJRFINNAOOGF-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(C(=O)OC)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1[C@@H](C(=O)OC)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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